molecular formula C7H4Br2ClF B2437543 6-Bromo-3-chloro-2-fluorobenzyl bromide CAS No. 1820741-85-2

6-Bromo-3-chloro-2-fluorobenzyl bromide

Cat. No.: B2437543
CAS No.: 1820741-85-2
M. Wt: 302.37
InChI Key: OOMIPLMFXHBMQC-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluorobenzyl bromide (CAS 886615-32-3) is a versatile multihalogenated benzyl bromide intermediate of significant interest in medicinal chemistry and drug discovery . Its molecular formula is C~7~H~4~Br~2~ClF, and it is characterized by a high degree of functionality, featuring bromo, chloro, and fluoro substituents on a benzyl bromide scaffold that serves as a reactive handle for further synthetic elaboration . This compound is critically employed as a key building block in the synthesis of more complex molecules, particularly in the construction of peptidomimetics and constrained peptoids . Research indicates that such structurally constrained compounds are valuable for developing agents with improved biological stability and binding affinity, as the halogenated aromatic core can contribute to conformational restriction and enhance interactions with protein targets . Proper handling is essential, as it is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be stored under an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIPLMFXHBMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 3 Chloro 2 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon atom in 6-Bromo-3-chloro-2-fluorobenzyl bromide is sp³-hybridized and bonded to a bromine atom, a good leaving group. This structure makes it highly susceptible to nucleophilic substitution reactions. ncert.nic.indatapdf.com Benzylic halides are generally more reactive than their corresponding alkyl halide counterparts due to the electronic influence of the adjacent aromatic ring. chemistrysteps.com

Nucleophilic substitution at a primary benzylic carbon, such as in this compound, can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being heavily dependent on reaction conditions like the solvent, the nature of the nucleophile, and temperature. quora.comlibretexts.org

SN1 Mechanism : This pathway involves a two-step process initiated by the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. chemistrysteps.compearson.com The positive charge on the benzylic carbon is delocalized into the π-system of the aromatic ring, which significantly stabilizes this intermediate. pearson.com The reaction rate is dependent only on the concentration of the substrate. ncert.nic.inmasterorganicchemistry.com This mechanism is favored by polar protic solvents (e.g., water, ethanol), which can solvate both the leaving group and the carbocation intermediate, and by weak nucleophiles. ncert.nic.in

SN2 Mechanism : This pathway is a single-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion. ncert.nic.in The reaction proceeds through a trigonal bipyramidal transition state. quora.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. ncert.nic.in This mechanism is favored by polar aprotic solvents (e.g., acetone, DMF), which enhance the reactivity of the nucleophile, and by strong nucleophiles. libretexts.org

For primary benzylic halides, both pathways are viable and often compete. libretexts.org The choice of reaction conditions is therefore critical in directing the substitution towards a desired mechanistic outcome.

The presence of halogen substituents on the aromatic ring, particularly the fluorine atom at the ortho-position (C2), exerts significant electronic and steric influences on the reactivity of the benzylic carbon.

Electronic Effects : Halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). lumenlearning.com The ortho-fluorine atom, being the most electronegative halogen, inductively withdraws electron density from the benzene (B151609) ring and, by extension, from the benzylic carbon. libretexts.orglibretexts.org

In an SN1 reaction, this inductive withdrawal destabilizes the developing positive charge of the benzylic carbocation intermediate, thereby increasing the activation energy and slowing the reaction rate.

In an SN2 reaction, the same inductive effect makes the benzylic carbon more electrophilic (more positive), which can accelerate the attack by a nucleophile.

Resonance Effects : Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). lumenlearning.comlibretexts.org This effect directs incoming electrophiles to the ortho and para positions in electrophilic aromatic substitution. openstax.org While the inductive effect generally dominates for halogens, the resonance effect can still play a role in stabilizing transition states. lumenlearning.com

Steric Effects : The ortho-fluorine atom can sterically hinder the backside attack of a nucleophile required for an SN2 reaction. Although fluorine is the smallest halogen, its presence can still impede the approach of bulky nucleophiles, potentially reducing the SN2 reaction rate compared to an unsubstituted benzyl (B1604629) bromide.

The net effect on reactivity is a balance of these competing factors. The strong inductive destabilization of the carbocation likely disfavors the SN1 pathway, while the increased electrophilicity of the benzylic carbon may favor the SN2 pathway, provided the nucleophile is not sterically demanding.

While specific kinetic and stereochemical data for this compound are not extensively documented in the literature, the expected outcomes can be predicted based on the established principles of SN1 and SN2 mechanisms.

Kinetics : The reaction order provides a clear diagnostic tool. An SN1 reaction would exhibit first-order kinetics (Rate = k[Substrate]), whereas an SN2 reaction would follow second-order kinetics (Rate = k[Substrate][Nucleophile]). researchgate.net A mixed-mechanism scenario would result in more complex kinetic behavior.

Stereochemistry : If the benzylic carbon were a stereocenter, the stereochemical outcome of the substitution would be a powerful mechanistic probe.

An SN2 reaction proceeds with a complete inversion of configuration at the reaction center. libretexts.org

An SN1 reaction, proceeding through a planar, achiral carbocation intermediate, would lead to racemization, producing a mixture of retention and inversion products. masterorganicchemistry.com In practice, complete racemization is not always observed due to factors like ion pairing. masterorganicchemistry.com

The table below summarizes the expected characteristics of nucleophilic substitution on the benzylic carbon of the title compound.

CharacteristicSN1 PathwaySN2 Pathway
KineticsFirst-order (Rate = k[Substrate])Second-order (Rate = k[Substrate][Nucleophile])
IntermediateResonance-stabilized benzylic carbocationNone (single transition state)
StereochemistryRacemization (inversion + retention)Inversion of configuration
Favorable NucleophileWeak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, RS⁻)
Favorable SolventPolar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMF)
Effect of Ortho-FDeactivating (destabilizes carbocation)Activating (increases electrophilicity), but potential steric hindrance

Cross-Coupling Reactions of Aromatic Halogens

The aromatic ring of this compound possesses two different halogen atoms, bromine and chlorine, that can participate in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. rsc.org Several named reactions are applicable to the aromatic halogens on this substrate:

Suzuki-Miyaura Coupling : Forms C-C bonds by reacting the aryl halide with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base. researchgate.net

Sonogashira Coupling : Forms C-C bonds by coupling the aryl halide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.org

Buchwald-Hartwig Amination : Forms C-N bonds by reacting the aryl halide with an amine in the presence of a palladium catalyst and a strong base. This is a key method for carbon-heteroatom bond formation. nih.gov

Ullmann Condensation : A copper-catalyzed reaction that can form C-O and C-N bonds, often under harsher conditions than palladium-catalyzed methods but still relevant. mdpi.com

The first and most critical step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent transition metal catalyst (e.g., Pd(0)). nih.gov

In molecules with multiple halogen substituents, such as this compound, achieving site-selectivity is crucial for controlled synthesis. The selectivity of the oxidative addition step is governed by the bond dissociation energy of the carbon-halogen (C-X) bond. nih.gov

The general reactivity trend for aryl halides in palladium-catalyzed reactions is: C–I > C–Br > C–Cl > C–F nih.gov

This inherent reactivity difference provides a straightforward strategy for selective functionalization. In this compound, the C-Br bond at the C6 position is significantly weaker and thus more reactive towards oxidative addition than the C-Cl bond at the C3 position. The C-F bond is generally inert under these conditions.

By carefully selecting the reaction conditions (e.g., catalyst, ligands, temperature, and reaction time), it is possible to perform a cross-coupling reaction exclusively at the more reactive C-Br bond, leaving the C-Cl bond untouched for potential subsequent transformations. nih.govacs.org This allows for a stepwise and controlled introduction of different functional groups onto the aromatic ring.

The table below illustrates the principle of site-selectivity for this compound in a hypothetical Suzuki-Miyaura cross-coupling reaction.

Reaction SiteRelative ReactivityTypical ConditionsOutcome
C6-BrHighMild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80 °C)Selective coupling at C6 position
C3-ClLowRequires more forcing conditions (e.g., specialized ligands, higher temp. >100 °C)Coupling at C3, typically after C6 has reacted
C2-FVery LowGenerally unreactive in standard cross-couplingRemains intact

Radical Reaction Pathways

The benzylic position of this compound is predisposed to radical formation due to the resonance stabilization of the resulting benzylic radical.

The homolytic cleavage of the C-Br bond at the benzylic position of this compound is the initiating step in its radical reactions. This cleavage can be induced by heat or light and leads to the formation of a resonance-stabilized 6-bromo-3-chloro-2-fluorobenzyl radical. The stability of this radical is a key factor driving its formation and subsequent reactions.

The general mechanism for the formation of the benzylic radical can be depicted as follows:

Initiation:

Br2 &# लाइट/Δ → 2 Br•

Propagation:

6-Bromo-3-chloro-2-fluorotoluene + Br• → 6-Bromo-3-chloro-2-fluorobenzyl radical + HBr

6-Bromo-3-chloro-2-fluorobenzyl radical + Br2 → this compound + Br•

Once formed, this radical intermediate can participate in a variety of reactions, including hydrogen abstraction, addition to unsaturated systems, and coupling reactions. The specific pathway is influenced by the reaction conditions and the nature of the other reactants present.

The selective functionalization of this compound via radical pathways allows for the introduction of various substituents at the benzylic position while leaving the aromatic halogens untouched. This selectivity is crucial in multi-step syntheses. For instance, in the synthesis of Elvitegravir, this compound is used to introduce the 6-bromo-3-chloro-2-fluorobenzyl moiety. While the patent literature primarily focuses on its use in Negishi coupling, a transition-metal-catalyzed reaction, the principles of selective benzylic reactivity are transferable to radical processes.

Strategies for selective radical functionalization often involve the use of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a suitable radical trap or coupling partner.

Reaction Type Reagents Product Type Selectivity
Benzylic BrominationN-Bromosuccinimide (NBS), light/heatBenzylic BromideHighly selective for the benzylic C-H bond.
Radical AdditionAlkenes, radical initiatorC-C bond formation at the benzylic positionThe benzylic radical adds across the double bond.
Atom Transfer Radical Polymerization (ATRP)Monomer, Cu(I) catalystPolymer with a 6-bromo-3-chloro-2-fluorobenzyl end-groupControlled polymerization initiated from the benzylic bromide.

Dehalogenation and Reductive Transformations

The presence of multiple halogen atoms in this compound raises the question of selective dehalogenation. The differing reactivities of the benzylic bromide and the aromatic halides allow for chemoselective reductions.

The benzylic C-Br bond is significantly more susceptible to reduction than the aromatic C-Br, C-Cl, and C-F bonds. This difference in reactivity is attributed to the lower bond dissociation energy of the benzylic C-Br bond and the stability of the resulting benzylic radical or anion intermediate.

Research on the reduction of various benzyl halides has shown that the benzylic bromide can be selectively removed in the presence of aromatic halogens. For example, studies using systems like phosphonic acid in the presence of iodine have demonstrated the successful dehalogenation of benzyl bromides while leaving aryl fluorides, chlorides, and bromides intact. This high degree of chemoselectivity is directly applicable to this compound.

Halogen Position Bond Type Relative Reactivity towards Reduction
BenzylicC(sp3)-BrHighest
AromaticC(sp2)-BrLower
AromaticC(sp2)-ClLower
AromaticC(sp2)-FLowest

Recent advancements in synthetic methodology have introduced novel systems for dehalogenation that offer mild conditions and high selectivity. One such system involves the use of phosphonic acid (H₃PO₃) in combination with a catalytic amount of iodine (I₂). This metal-free system has been shown to be effective in the dehalogenation of a variety of benzyl bromides and chlorides.

The proposed mechanism for this transformation involves the in situ generation of HI, which then participates in the reduction of the benzyl halide. The reaction proceeds under relatively mild conditions and tolerates a range of functional groups, including other aryl halides.

Another innovative approach utilizes frustrated Lewis pairs (FLPs) for the catalytic hydrodehalogenation of benzyl halides. This metal-free method employs a bulky Lewis acid and a sterically hindered Lewis base to activate dihydrogen, which then serves as the reductant. This system has demonstrated high efficiency for the reduction of benzylic chlorides, bromides, and iodides.

The choice of dehalogenation system depends on the desired outcome and the compatibility with other functional groups in the molecule. For a substrate like this compound, these novel methods offer the potential for highly selective removal of the benzylic bromide without affecting the more robust aromatic halogens.

Advanced Spectroscopic Characterization and Structural Elucidation Research of 6 Bromo 3 Chloro 2 Fluorobenzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In 6-Bromo-3-chloro-2-fluorobenzyl bromide, the benzylic protons of the -CH₂Br group are expected to exhibit a characteristic singlet in the range of δ 4.5-4.8 ppm. This downfield shift is attributed to the deshielding effect of the adjacent bromine atom and the aromatic ring. The two aromatic protons would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The precise chemical shifts are influenced by the electronic effects of the bromo, chloro, and fluoro substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Benzylic (-CH₂Br)4.5 - 4.8Singlet
Aromatic (H-4)7.2 - 7.5Doublet of doublets
Aromatic (H-5)7.5 - 7.8Doublet

Carbon-13 (¹³C) NMR spectroscopy is instrumental in determining the carbon framework of a molecule. The spectrum of this compound would display seven distinct signals corresponding to the seven carbon atoms. The benzylic carbon of the -CH₂Br group is anticipated to resonate at approximately δ 30-35 ppm. The six aromatic carbons will appear in the range of δ 110-140 ppm, with their specific shifts dictated by the substitution pattern. The carbon atoms directly bonded to the electronegative halogens will show characteristic shifts; for instance, the carbon attached to fluorine will exhibit a large C-F coupling constant.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is sensitive to the other substituents on the aromatic ring and would likely appear in the typical range for aryl fluorides. This technique is particularly valuable for confirming the position of the fluorine atom relative to the other substituents, thus resolving any positional isomerism. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Benzylic (-CH₂Br)30 - 35
Aromatic (C-1)130 - 135
Aromatic (C-2)155 - 160 (with C-F coupling)
Aromatic (C-3)120 - 125
Aromatic (C-4)130 - 135
Aromatic (C-5)125 - 130
Aromatic (C-6)115 - 120

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation of the molecule. nih.gov The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens. A prominent fragment would likely be the tropylium (B1234903) ion or a substituted benzyl (B1604629) cation, resulting from the loss of the bromine atom from the bromomethyl group. blogspot.comucla.edu

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation. researchgate.net This would allow for a clear determination of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of the molecule with a high degree of confidence. nih.gov For this compound, HRMS would confirm the molecular formula of C₇H₄Br₂ClF by matching the experimentally determined exact mass with the theoretically calculated mass. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zInterpretation
EI302/304/306Molecular ion (M⁺) with isotopic pattern
EI223/225[M-Br]⁺ fragment
ESI303/305/307Protonated molecule ([M+H]⁺) with isotopic pattern
HRMSCalculated Exact MassConfirmation of elemental composition C₇H₄Br₂ClF

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is excellent for identifying functional groups.

For this compound, the FTIR and Raman spectra would exhibit characteristic bands for the substituted benzene ring and the bromomethyl group. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. davuniversity.org The C-C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 1665-2000 cm⁻¹ region, which can be diagnostic of the substitution pattern. spectroscopyonline.com

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed energy excites molecular vibrations, and the resulting spectrum reveals characteristic peaks corresponding to specific functional groups and bond types. While a specific experimental FTIR spectrum for this compound is not publicly available in the referenced literature, a detailed analysis can be extrapolated from the known absorption ranges of its constituent functional groups and structural motifs, drawing comparisons with similar halogenated aromatic compounds.

The primary regions of interest in the FTIR spectrum of this compound would include the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations characteristic of the entire molecule, and the functional group region (above 1500 cm⁻¹).

Key Expected Vibrational Modes:

Aromatic C-H Stretching: The vibrations of the carbon-hydrogen bonds on the benzene ring are expected to appear in the range of 3000-3100 cm⁻¹.

CH₂ Vibrations: The methylene (B1212753) (-CH₂Br) group will exhibit characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are anticipated in the 2925-2960 cm⁻¹ and 2850-2870 cm⁻¹ regions, respectively. The scissoring (bending) vibration of the CH₂ group typically appears around 1465 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring will produce a series of sharp peaks between 1400 cm⁻¹ and 1600 cm⁻¹. The exact positions of these peaks are sensitive to the substitution pattern on the ring.

C-Halogen Stretching: The vibrations of the carbon-halogen bonds are a key feature. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range. The C-Br stretching vibration from the bromomethyl group will likely be observed at a lower frequency, typically between 500 and 600 cm⁻¹. The C-F stretching vibration is anticipated to be in the 1000-1400 cm⁻¹ region.

C-Br Stretching (Aromatic): The vibration of the carbon-bromine bond attached directly to the aromatic ring is expected in the 500-600 cm⁻¹ range.

The table below summarizes the anticipated FTIR peaks and their corresponding vibrational assignments for this compound, based on established spectroscopic data for similar compounds.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3000 - 3100C-H StretchAromatic Ring
2925 - 2960Asymmetric C-H Stretch-CH₂Br
2850 - 2870Symmetric C-H Stretch-CH₂Br
1400 - 1600C=C StretchAromatic Ring
1465CH₂ Scissoring (Bending)-CH₂Br
1000 - 1400C-F StretchAromatic Ring
600 - 800C-Cl StretchAromatic Ring
500 - 600C-Br Stretch-CH₂Br
500 - 600C-Br StretchAromatic Ring

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is based on the absorption of light, Raman spectroscopy measures the light scattered by the molecule. A key difference is that Raman activity depends on a change in the polarizability of a molecule during a vibration, whereas FTIR activity requires a change in the dipole moment. This often means that vibrations that are weak in FTIR may be strong in Raman, and vice versa.

Key Expected Raman Shifts:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring is typically a very strong and sharp band in the Raman spectrum, expected around 1000 cm⁻¹. Other aromatic C=C stretching vibrations will also be prominent between 1400 and 1600 cm⁻¹.

C-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are generally strong in the Raman spectrum. The C-Cl stretch would appear in the 600-800 cm⁻¹ region, while the C-Br stretches (both aromatic and benzylic) would be found at lower wavenumbers, typically in the 200-600 cm⁻¹ range. The C-F stretch is often weaker in Raman spectra.

CH₂ Vibrations: The C-H stretching and bending vibrations of the methylene group are also observable in the Raman spectrum, though they may be weaker than the aromatic and halogen-related modes.

The following table outlines the probable Raman shifts and their assignments for this compound.

Raman Shift Range (cm⁻¹) Vibrational Mode Functional Group
3000 - 3100C-H StretchAromatic Ring
2850 - 2960C-H Stretch-CH₂Br
1400 - 1600C=C StretchAromatic Ring
~1000Ring BreathingAromatic Ring
600 - 800C-Cl StretchAromatic Ring
200 - 600C-Br Stretch-CH₂Br & Aromatic Ring

The combined application of FTIR and Raman spectroscopy provides a comprehensive picture of the vibrational landscape of this compound. While experimental data for this specific molecule is not available in the provided search results, the analysis of its constituent functional groups and comparison with analogous compounds allows for a robust prediction of its spectroscopic characteristics. This detailed understanding is crucial for the structural elucidation and quality control of this complex halogenated compound.

Computational and Theoretical Studies on 6 Bromo 3 Chloro 2 Fluorobenzyl Bromide Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's stable three-dimensional arrangement (geometry) and the distribution of its electrons (electronic structure). These calculations solve approximations of the Schrödinger equation for a given molecule.

Ab initio and Density Functional Theory (DFT) are the two primary classes of quantum chemical methods used to study molecular systems.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netrsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. rsc.org They form a systematic hierarchy where, in principle, the accuracy can be improved by choosing a more sophisticated method. For instance, calculations on related halogenated compounds have employed methods like QCISD (Quadratic Configuration Interaction with Single and Double excitations) to achieve high accuracy for energy calculations. nih.gov

Density Functional Theory (DFT) has become exceedingly popular due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the molecular energy and other properties from the electron density. nih.gov A variety of functionals, such as B3LYP and MPW1K, are used to approximate the exchange-correlation energy, which is the most challenging component of the calculation. nih.govnih.govresearchgate.net DFT has been successfully applied to a wide range of organic molecules, including halogenated anilines and benzimidazoles, to compute optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For a molecule like 6-bromo-3-chloro-2-fluorobenzyl bromide, DFT would be a suitable method to model its structure and electronic landscape efficiently.

The accuracy of any ab initio or DFT calculation is critically dependent on the chosen basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for electrons far from the nucleus or in bonding regions, but at a higher computational expense. mit.edu

For molecules containing heavy atoms like bromine and chlorine, the choice of basis set is particularly important. Pople-style basis sets, such as the widely used 6-31G(d,p) or the more flexible triple-zeta 6-311+G(d,p) , are common choices. researchgate.netgaussian.comepstem.net The components of these names signify specific features:

Split-valence (e.g., 6-31G): Uses multiple functions for valence electrons, which are involved in bonding, and fewer for core electrons.

Polarization functions (d,p): Add functions with higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen) to allow for orbital shapes to distort, which is crucial for describing chemical bonds accurately. wikipedia.org

Diffuse functions (+): Add functions that are spatially extended to better describe anions or electrons far from the nucleus. wikipedia.org

For halogenated compounds, basis sets incorporating both polarization and diffuse functions are recommended for reliable results. nih.gov The DGDZVP basis set has also been noted for its strong performance in modeling halogen bonds. nih.gov Validation of a computational model involves comparing calculated results, such as geometric parameters or vibrational frequencies, with available experimental data for the target molecule or structurally similar compounds to ensure the chosen level of theory is appropriate.

Table 1: Common Basis Sets in Quantum Chemical Calculations
Basis SetDescriptionTypical Application
STO-3GMinimal basis set; each atomic orbital is represented by a fixed contraction of 3 Gaussian functions.Low-cost, qualitative results for very large systems.
6-31G(d) or 6-31G*Split-valence double-zeta basis set with d-type polarization functions on heavy atoms.Standard choice for geometry optimizations and frequency calculations on small to medium-sized organic molecules.
6-311+G(d,p)Split-valence triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions on both heavy atoms (d) and hydrogens (p).Higher accuracy calculations of energies, geometries, and properties where electron correlation and weak interactions are important.
cc-pVTZCorrelation-consistent polarized triple-zeta basis set. Part of a family of sets (cc-pVNZ) designed to systematically converge towards the complete basis set limit.High-accuracy calculations, especially for post-Hartree-Fock methods.

Reactivity Descriptors and Molecular Orbital Theory

Beyond structure, computational methods can quantify the chemical reactivity of a molecule. This is achieved by analyzing the molecular orbitals and the electrostatic potential, which together govern how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy (EHOMO) is related to the ionization potential.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy (ELUMO) is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and easily polarizable. researchgate.net For this compound, the presence of electronegative halogens and the benzylic bromide group would be expected to significantly influence the energies and spatial distributions of the HOMO and LUMO, thereby dictating its reactivity profile.

Table 2: Interpretation of Frontier Molecular Orbital Parameters
ParameterFormulaChemical Significance
HOMO Energy (EHOMO)-Indicates the molecule's capacity to donate electrons. Higher energy corresponds to a better electron donor.
LUMO Energy (ELUMO)-Indicates the molecule's capacity to accept electrons. Lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOA measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A large gap corresponds to a "hard" molecule.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Represents the "escaping tendency" of electrons from a system.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into a localized picture of chemical bonds and lone pairs. This provides a chemically intuitive framework for analyzing intramolecular and intermolecular interactions. NBO analysis can quantify the delocalization of electron density, often described as hyperconjugation, which contributes to molecular stability.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. researchgate.net The MEP map is color-coded to identify regions of different potential:

Red/Yellow: Regions of negative potential, rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative fluorine, chlorine, and bromine atoms due to their lone pairs of electrons. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methylene (B1212753) (-CH2-) group and the aromatic ring. The carbon atom of the bromomethyl group is a primary site for nucleophilic attack, a feature that would be highlighted by the MEP analysis. This visual representation is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone in the elucidation of reaction mechanisms, providing insights into transient species and energetic landscapes that are often difficult to probe experimentally. For a polysubstituted electrophile like this compound, these methods are invaluable for predicting its reactivity in nucleophilic substitution reactions. Such reactions for benzyl (B1604629) halides can proceed through a spectrum of mechanisms, from a concerted S(_N)2 pathway to a stepwise S(_N)1 pathway involving a carbocation intermediate. The specific pathway is heavily influenced by the electronic nature of the substituents, the nucleophile, the solvent, and the stability of the transition states.

The elucidation of a reaction mechanism via computational modeling hinges on identifying and characterizing the transition state (TS) structures and calculating the associated activation energies (ΔG‡ or ΔH‡). For reactions involving this compound, density functional theory (DFT) computations would be the method of choice to map the potential energy surface for both S(_N)1 and S(_N)2 pathways.

In an S(_N)2 reaction, the transition state is a single, distorted trigonal-bipyramidal structure where the nucleophile is forming a bond to the benzylic carbon while the bromide leaving group is departing. For an S(_N)1 reaction, the rate-determining transition state is that leading to the formation of a benzylic carbocation intermediate. The presence of electron-withdrawing groups (EWG) like bromine, chlorine, and fluorine on the aromatic ring is expected to destabilize the formation of a positive charge on the benzylic carbon, thus generally favoring an S(_N)2 mechanism. However, the ortho-fluorine and -bromine atoms, along with the meta-chloro atom, create a complex electronic environment.

Computational calculations would determine the geometries of these transition states and their energies relative to the ground state reactants. The activation energy provides a quantitative measure of the kinetic barrier for the reaction. Lower activation energies indicate faster reaction rates. For S(_N)2 reactions of substituted benzyl bromides, activation parameters can be calculated and compared with experimental data where available.

Table 1: Representative Calculated Activation Parameters for S(_N)2 Reactions of Substituted Benzyl Bromides This table presents illustrative data from computational studies on similar systems to demonstrate the type of information generated.

Substituent (X) on Benzyl BromideNucleophileMethodCalculated ΔH‡ (kcal/mol)Calculated ΔG‡ (kcal/mol)
p-NO₂Br⁻DFT15.216.5
HBr⁻DFT18.019.1
p-CH₃Br⁻DFT17.518.7
p-OCH₃Br⁻DFT17.118.2

Data is hypothetical and compiled for illustrative purposes based on trends discussed in computational studies of benzyl bromide reactions.

The Hammett equation, log(k/k₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. A plot of the logarithm of the relative reaction rate constants (log(k/k₀)) against the Hammett substituent constant (σ) yields a linear relationship, with the slope (ρ, the reaction constant) providing insight into the reaction mechanism.

For reactions of benzyl bromides, the nature of the Hammett plot can reveal the extent of charge development in the transition state.

A negative ρ value indicates the buildup of positive charge at the reaction center in the transition state, which is stabilized by electron-donating groups (EDGs). This is characteristic of S(_N)1-like mechanisms.

A positive ρ value suggests the buildup of negative charge, which is stabilized by electron-withdrawing groups (EWGs).

A concave or "U-shaped" Hammett plot is often observed for benzylic S(_N)2 reactions. This indicates a change in the transition state structure across the series of substituents. EDGs can stabilize a more S(_N)1-like (loose) transition state with significant positive charge on the benzylic carbon, while EWGs stabilize a more S(_N)2-like (tight) transition state with more bond formation to the nucleophile.

For this compound, the combined electronic effect of the three halogen substituents is strongly electron-withdrawing. Therefore, in a hypothetical Hammett analysis involving variations of a fourth substituent, the reaction would likely fall on the side of the plot corresponding to EWGs, exhibiting a mechanism with a tight, well-defined S(_N)2 transition state.

Table 2: Illustrative Hammett Equation Data for Nucleophilic Substitution of Benzyl Halides

Reaction SeriesReaction Constant (ρ)Interpretation
Hydrolysis of substituted benzyl chlorides (acetone-water)-1.875Significant positive charge buildup in TS (S(_N)1 character).
Reaction of substituted benzyl bromides with pyridineVaries (breaks in plot)Change in TS structure with substituents.
Cl-Cl isotopic exchange of benzyl chlorides (acetonitrile)Concave PlotS(_N)2 mechanism with varying TS tightness.

The solvent plays a critical role in determining the rate and mechanism of nucleophilic substitution reactions. Computational chemistry accounts for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which solvates the solute.

These models are used to calculate the energies of reactants, transition states, and products in different solvents. For the reactions of this compound:

Polar protic solvents (e.g., water, methanol) would be expected to stabilize both the departing bromide anion and any developing carbocation character in an S(_N)1-like transition state.

Polar aprotic solvents (e.g., acetonitrile (B52724), dimethylformamide) are effective at solvating cations but less so for anions. They generally accelerate S(_N)2 reactions by solvating the counter-ion of the nucleophile, leaving the nucleophile itself more reactive.

Computational studies can correlate reaction rates with various solvent parameters (polarity, hydrogen bond donor/acceptor ability) to build a quantitative model of solvation effects. For a reaction involving this compound, calculations would likely show that the transition state for an S(_N)2 reaction is stabilized by polar aprotic solvents, leading to rate acceleration.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are crucial for understanding its physical properties and how it interacts with other molecules, for instance, in a crystal lattice or at the active site of a biological target.

The presence of three different halogen atoms and C-H bonds allows for a variety of weak intermolecular interactions.

Hydrogen Bonding : Although a weak hydrogen bond donor, the benzylic C-H groups and aromatic C-H groups can interact with hydrogen bond acceptors. More significantly, the fluorine and chlorine atoms can act as weak hydrogen bond acceptors. Intramolecular C-H···F or C-H···Cl interactions could influence the preferred conformation of the benzyl bromide side chain. Studies on fluorinated benzyl alcohols have shown that intramolecular OH···F hydrogen bonds can significantly influence conformational preferences.

Halogen Bonding : Halogen atoms (Cl, Br, I) possess a region of positive electrostatic potential on their outermost surface opposite the C-X bond, known as a σ-hole. This positive region can engage in an attractive, non-covalent interaction with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom), an interaction known as halogen bonding. The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl). Fluorine substitution on the aromatic ring enhances the positive character of the σ-hole, thereby strengthening the halogen bond. Therefore, the bromine and chlorine atoms in this compound are potential halogen bond donors, and these interactions could be significant in its crystal packing and interactions with other molecules.

Crystal Structure Prediction (CSP) is a computational methodology used to predict the most stable crystal packing arrangements of a molecule based on its chemical structure. For a molecule like this compound, which is likely a solid at room temperature, CSP methods can provide valuable insights into its solid-state properties.

The process typically involves:

Generating a multitude of plausible crystal structures in various space groups.

Calculating the lattice energy of each structure using force fields or more accurate quantum mechanical methods (like solid-state DFT).

Ranking the predicted structures by their thermodynamic stability to identify the most likely experimental crystal structure.

For halogenated benzenes, crystal packing is often dictated by a combination of van der Waals forces, dipole-dipole interactions, and specific halogen···halogen or halogen···π interactions. A CSP study on this compound would predict its likely packing motifs, density, and unit cell parameters, guided by the interplay of the hydrogen and halogen bonding interactions discussed previously.

Research Applications of 6 Bromo 3 Chloro 2 Fluorobenzyl Bromide in Complex Organic Synthesis

Strategic Utilization as a Versatile Synthetic Intermediate

The strategic importance of 6-bromo-3-chloro-2-fluorobenzyl bromide in organic synthesis lies in its capacity to introduce a highly functionalized benzyl (B1604629) group into a target molecule. This moiety can serve as a core structure or a key fragment in the synthesis of more complex compounds.

The primary role of this compound is to act as an electrophilic source for the introduction of the 6-bromo-3-chloro-2-fluorobenzyl group. The benzylic bromide is a highly reactive leaving group, readily participating in nucleophilic substitution reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Common transformations include:

Alkylation of carbanions: Reaction with organometallic reagents (e.g., Grignard reagents, organolithiums) or enolates to form new C-C bonds.

Ether and thioether formation: Reaction with alkoxides or thiolates.

Amine alkylation: Reaction with primary or secondary amines to yield substituted benzylamines.

These reactions provide a direct pathway to a variety of substituted toluene (B28343) derivatives, which can be further elaborated.

While specific examples for this compound are not extensively documented in publicly available research, the utility of closely related compounds highlights its potential. For instance, the structurally similar 3-chloro-2-fluorobenzyl bromide is a key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection. google.com In this synthesis, the benzyl bromide is converted into an organozinc reagent, which then participates in a palladium-catalyzed cross-coupling reaction to introduce the substituted benzyl moiety into the quinolone core of the drug. google.comgoogleapis.com This precedent strongly suggests that this compound could be employed in analogous synthetic strategies to access novel pharmaceutical candidates and other advanced organic molecules. The additional bromo substituent offers a further point of diversification for creating libraries of related compounds.

PrecursorApplicationTherapeutic Area
3-chloro-2-fluorobenzyl bromideSynthesis of ElvitegravirHIV Infection

Multi-Functionalization Capabilities and Regioselective Transformations

The presence of four distinct halogen atoms (one benzylic bromine, one aromatic bromine, one chlorine, and one fluorine) on this compound imparts significant multi-functionalization capabilities. The differing reactivity of these halogens can be exploited to achieve regioselective transformations, allowing for the stepwise modification of the molecule.

A key feature of this compound is the orthogonal reactivity of the benzylic bromide compared to the aromatic halogens. The C(sp³)-Br bond of the benzyl bromide is significantly more reactive towards nucleophilic substitution than the C(sp²)-Br, C(sp²)-Cl, and C(sp²)-F bonds on the aromatic ring. This allows for selective functionalization at the benzylic position without disturbing the aromatic halogen substituents.

Furthermore, the aromatic halogens themselves exhibit differential reactivity, which can be exploited in cross-coupling reactions. Generally, the order of reactivity for oxidative addition to a transition metal catalyst (e.g., palladium) is C-I > C-Br > C-Cl. The C-F bond is typically the least reactive. This hierarchy allows for selective cross-coupling reactions at the aromatic bromine position while leaving the chloro and fluoro substituents intact for subsequent transformations.

The differential reactivity of the various halogen atoms enables sequential derivatization strategies in a target-oriented synthesis. A plausible synthetic sequence could involve:

Nucleophilic substitution at the benzylic position: Introduction of a desired functional group by reacting the benzyl bromide with a nucleophile.

Palladium-catalyzed cross-coupling at the aromatic bromine: Formation of a new carbon-carbon or carbon-heteroatom bond at the C6 position (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig coupling).

Further functionalization of the chloro or fluoro substituents: While more challenging, the chloro and fluoro groups can be modified under specific, often harsher, reaction conditions, or they can influence the electronic properties of the final molecule.

This stepwise approach provides a high degree of control over the final structure of the target molecule, allowing for the synthesis of complex and highly substituted aromatic compounds.

Role in the Development of Fine Chemicals and Materials

While the primary application of complex halogenated intermediates like this compound is often in the pharmaceutical and agrochemical industries, their utility can extend to the development of fine chemicals and advanced materials. The dense functionalization of this molecule makes it an attractive building block for:

Liquid crystals: The rigid, substituted aromatic core could be incorporated into mesogenic structures.

Organic light-emitting diodes (OLEDs): The electronic properties of the substituted benzene (B151609) ring could be tuned by further derivatization to create materials with specific photophysical properties.

Specialty polymers: Incorporation of this functionalized monomer into a polymer backbone could impart specific properties such as flame retardancy or modified refractive index.

The development of synthetic routes utilizing this compound can therefore contribute to the creation of novel materials with tailored properties.

Building Blocks for Agrochemical Research

While specific, publicly documented instances of this compound in the synthesis of commercial agrochemicals are not extensively detailed, its structural motifs are present in various active compounds. Halogenated benzyl moieties are a common feature in a number of pesticides and herbicides. The presence of bromine, chlorine, and fluorine atoms in the molecule can significantly influence the biological activity, environmental persistence, and metabolic stability of the final agrochemical product.

The primary role of this compound in this context is as an electrophilic building block. The benzylic bromide is a good leaving group, facilitating the introduction of the 6-bromo-3-chloro-2-fluorobenzyl group into a target molecule. This can be achieved through reactions with various nucleophiles such as alcohols, phenols, thiols, and amines, leading to the formation of ethers, thioethers, and benzylamines, respectively. These functional groups are cornerstones in the structure of many agrochemicals.

For instance, benzyl ethers are a known class of herbicides. nih.gov The synthesis of analogs of the herbicide cinmethylin, which features a benzyl ether linkage, has been explored with various substituted benzyl halides to investigate structure-activity relationships. nih.gov Compounds with electron-withdrawing groups, such as halogens, on the benzene ring have shown high herbicidal activity. nih.gov This suggests that a building block like this compound could be a valuable intermediate for the discovery of new herbicidal compounds.

The following table outlines the potential reactions of this compound in the synthesis of agrochemical precursors:

Nucleophile (Nu-H)Reaction ProductPotential Agrochemical Class
Alcohol (R-OH)6-Bromo-3-chloro-2-fluorobenzyl etherHerbicides, Fungicides
Thiol (R-SH)6-Bromo-3-chloro-2-fluorobenzyl thioetherInsecticides, Nematicides
Amine (R-NH2)N-(6-Bromo-3-chloro-2-fluorobenzyl)amineFungicides, Plant Growth Regulators

This table presents potential synthetic pathways and is for illustrative purposes.

Precursors for Specialty Chemicals and Advanced Materials

The unique combination of halogens on the aromatic ring of this compound also makes it an attractive precursor for the synthesis of specialty chemicals and advanced materials. The field of materials science often utilizes halogenated aromatic compounds for the development of polymers with specific properties such as thermal stability, flame retardancy, and low surface energy.

Fluorinated polymers, in particular, are known for their high performance in a variety of applications. The introduction of fluorine atoms into a polymer backbone can impart desirable properties such as chemical resistance and hydrophobicity. Research into the synthesis of linear fluorinated poly(benzyl ether)s has utilized pentafluorobenzyl bromide as a key monomer. rsc.org This indicates that polyhalogenated benzyl bromides, including this compound, could potentially be used in condensation polymerization reactions to create novel fluorinated polymers.

The reactivity of the benzylic bromide allows for its incorporation into polymer structures through Williamson ether synthesis or by reaction with other suitable monomers. The resulting polymers would possess the 6-bromo-3-chloro-2-fluorobenzyl moiety as a repeating unit, which could confer specific properties to the bulk material.

Furthermore, the bromine and chlorine atoms on the aromatic ring can serve as handles for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the synthesis of more complex monomers or the post-polymerization modification of materials, leading to the creation of advanced materials with tailored electronic or optical properties.

The potential applications in this area are summarized in the table below:

Application AreaSynthetic Role of this compoundPotential Properties of Final Product
Polymer SynthesisMonomer in condensation polymerizationFlame retardancy, thermal stability, chemical resistance
Organic ElectronicsPrecursor for conjugated molecules via cross-couplingTunable electronic and optical properties
Specialty CoatingsBuilding block for fluorinated surface modifiersHydrophobicity, oleophobicity, low refractive index

This table illustrates the potential applications based on the chemical structure of the compound.

Q & A

Q. What synthetic strategies are effective for preparing 6-Bromo-3-chloro-2-fluorobenzyl bromide with high regioselectivity?

A multistep halogenation approach is typically employed. First, fluorination of the benzyl backbone is achieved via electrophilic aromatic substitution using F₂ or Selectfluor® under controlled pH (4–6) to minimize side reactions. Subsequent bromination and chlorination can be performed using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C. Purification via column chromatography (silica gel, hexane:ethyl acetate 9:1) yields >95% purity. Key challenges include avoiding over-halogenation; monitoring via TLC and GC-MS is critical .

Q. How can NMR spectroscopy resolve ambiguities in the structural assignment of polyhalogenated benzyl bromides?

Use ¹H-¹³C HSQC and ¹⁹F NMR to distinguish overlapping signals. For this compound, the fluorine substituent at position 2 generates a distinct triplet (³JHF ~20 Hz) in ¹⁹F NMR, while bromine and chlorine induce characteristic deshielding in ¹³C NMR (C-Br: δ ~120 ppm; C-Cl: δ ~110 ppm). DEPT-135 confirms methylene (-CH₂Br) connectivity .

Q. What purification methods are optimal for removing halogenated byproducts?

Fractional crystallization in ethanol at –20°C effectively separates the target compound from dihalogenated impurities (e.g., 4-Bromo-2-fluorobenzyl bromide). Alternatively, preparative HPLC with a C18 column (acetonitrile:water 70:30) resolves isomers. Purity should be validated via melting point analysis (reported mp: 30–34°C) and elemental analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported bond angles for halogenated benzyl bromides?

Single-crystal X-ray diffraction using SHELXL ( ) reveals precise bond lengths and angles. For this compound, the C-Br bond length is typically 1.89–1.91 Å, while C-Cl is 1.74–1.76 Å. Discrepancies in literature may arise from torsional strain caused by steric hindrance between adjacent halogens. Refinement with anisotropic displacement parameters improves accuracy .

Q. What mechanistic insights explain the compound’s stability under nucleophilic substitution conditions?

The electron-withdrawing effects of fluorine and chlorine deactivate the benzyl bromide toward SN2 reactions, as shown by kinetic studies in DMSO. However, in polar aprotic solvents (e.g., DMF), the compound undergoes slow substitution with KI, yielding 6-Bromo-3-chloro-2-fluorobenzyl iodide. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate transition-state energy with halogen electronegativity .

Q. How can capillary electrophoresis (CE) quantify trace bromide ions in hydrolysis studies?

Optimize CE with a borate buffer (pH 9.2) and UV detection at 200 nm. The high chloride content in hydrolysis mixtures may cause antistacking, but adjusting the buffer co-ion (e.g., nitrate) improves resolution of Br⁻ and Cl⁻ peaks. Validation via spiked recovery experiments (95–102% recovery) ensures accuracy .

Q. What experimental design principles minimize dihalogenation byproducts during synthesis?

A Box-Behnken statistical design optimizes reaction parameters:

  • Temperature: 0–5°C (prevents radical chain reactions)
  • Solvent polarity: Dichloromethane (ε = 8.9) balances reactivity and solubility.
  • Stoichiometry: 1.05 eq. NBS/NCS ensures complete monohalogenation. Response surface modeling identifies interactions between variables, reducing byproduct formation by 40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.